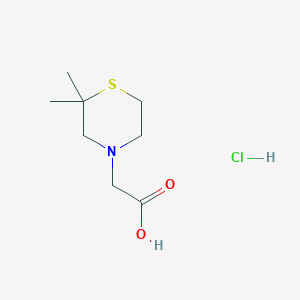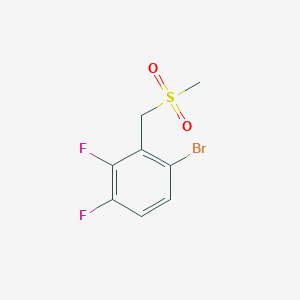
1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene is a chemical compound with the molecular formula C8H7BrF2O2S and a molecular weight of 285.1 g/mol
Preparation Methods
The synthesis of 1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene typically involves the introduction of bromine and fluorine atoms into a benzene ring, followed by the addition of a methanesulfonylmethyl group. One common method for synthesizing this compound is through a multi-step process that includes:
Bromination and Fluorination: The starting material, 1,2-difluorobenzene, undergoes bromination to introduce the bromine atom at the desired position.
Methanesulfonylation: The brominated intermediate is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonylmethyl group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methanesulfonylmethyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene has several scientific research applications, including:
Material Science:
Pharmaceuticals: The compound can be used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Organic Synthesis: The methanesulfonylmethyl group is a common leaving group in organic chemistry, making this compound useful in various synthetic transformations.
Mechanism of Action
The mechanism by which 1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound participates in palladium-catalyzed processes to form new carbon-carbon bonds .
Comparison with Similar Compounds
1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4,5-difluoro-2-methylbenzene:
1-Bromo-2,2,2-trifluoroethylbenzene: This compound contains a trifluoroethyl group instead of the methanesulfonylmethyl group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C8H7BrF2O2S |
|---|---|
Molecular Weight |
285.11 g/mol |
IUPAC Name |
1-bromo-3,4-difluoro-2-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H7BrF2O2S/c1-14(12,13)4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 |
InChI Key |
MHGRMPGWMUSILB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=CC(=C1F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




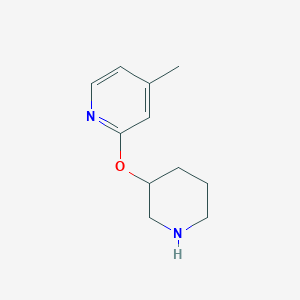
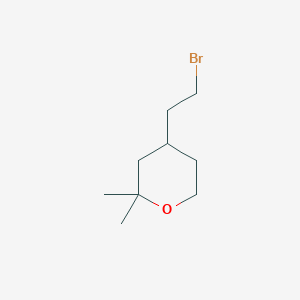
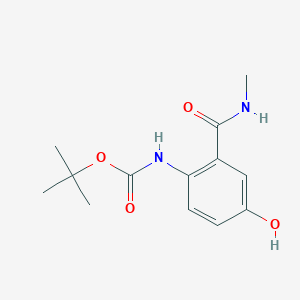


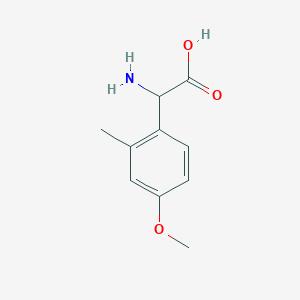
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazinedihydrochloride](/img/structure/B15315797.png)

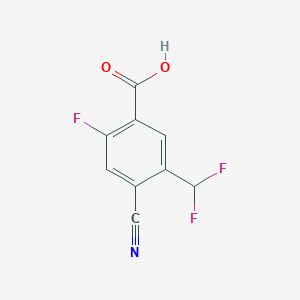
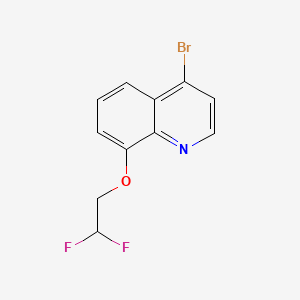
![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
